Azacyclonol
Overview
Description
. It was introduced in Europe in the mid-1950s for the treatment of schizophrenia due to its ability to attenuate the subjective psychedelic effects of LSD and mescaline in humans . Despite its initial promise, it never gained widespread acceptance and was eventually discontinued . Azacyclonol is also the parent structure of the antihistamines fexofenadine and terfenadine .
Mechanism of Action
Target of Action
Azacyclonol, also known as γ-pipradrol, is primarily targeted towards the Histamine H1 receptor . This receptor plays a crucial role in mediating hypersensitivity and allergic reactions .
Mode of Action
This compound acts as an ataractive agent , which means it diminishes hallucinations in psychotic individuals Instead, it has mild depressant effects .
Biochemical Pathways
It is known that this compound is a major active metabolite of terfenadine , an antihistamine drug. This suggests that this compound may influence histamine-related biochemical pathways.
Pharmacokinetics
This compound is administered orally . It is metabolized from Fexofenadine and Pipradrol, and the formation of this compound involves cytochrome P-450 enzymes in the liver . The principal pathways of this compound elimination are biliary and renal .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of hallucinations in psychotic individuals . It was introduced in Europe in the mid-1950s for the treatment of schizophrenia likely because it was found to attenuate the subjective psychedelic effects of LSD and mescaline in humans .
Biochemical Analysis
Biochemical Properties
Azacyclonol plays a significant role in biochemical reactions, particularly as a central nervous system depressant. It interacts with various enzymes and proteins, including cytochrome P450 (CYP) isoforms such as CYP3A4 . This interaction is crucial for the metabolism of this compound, as it is a major metabolite of the antihistamine terfenadine . The compound also affects the transmission through sympathetic ganglia, reducing electrically stimulated contractile responses .
Cellular Effects
This compound influences various cellular processes and types of cells. It has been shown to decrease coordinated locomotor activity in mice and reduce hyperactivity induced by substances like pipradol, D-amphetamine, morphine, and cocaine . Additionally, this compound increases the duration of sleeping time induced by hexobarbital . These effects suggest that this compound impacts cell signaling pathways and cellular metabolism, leading to altered cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, inhibiting or activating them as needed. For example, this compound is known to stabilize membranes against hyposmotic shock and block the release of norepinephrine (NE) . This stabilization is crucial for its role in diminishing hallucinations and providing a calming effect on the central nervous system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors in its long-term impact on cellular function. Studies have shown that this compound must be injected directly into the central nervous system to block the effects of mescaline on peripheral tissues . This direct injection highlights the importance of understanding the temporal dynamics of this compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At doses of 71, 142, and 213 mg/kg, this compound reduces coordinated locomotor activity in mice by more than 50% . Additionally, at a dose of 142 mg/kg, it decreases hyperactivity induced by various stimulants . High doses may lead to toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. It is a major active metabolite of terfenadine, formed by the N-dealkylation process mediated by CYP3A4 . This metabolic pathway is crucial for the compound’s pharmacological activity and its role in reducing the effects of histamine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. The compound’s lipophilic nature allows it to cross cell membranes easily, contributing to its widespread distribution in the central nervous system .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is known to stabilize membranes and block the release of neurotransmitters like norepinephrine . This localization is directed by specific targeting signals and post-translational modifications that ensure this compound reaches the appropriate cellular compartments.
Preparation Methods
Azacyclonol is synthesized through the organometallic addition of 4-bromopyridine to benzophenone, followed by catalytic hydrogenation of the pyridine heteroaromatic ring system to the corresponding piperidine . This method involves the use of specific reagents and conditions to achieve the desired product.
Chemical Reactions Analysis
Azacyclonol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The reduction of this compound can lead to the formation of different reduced products.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Azacyclonol has been used in various scientific research applications, including:
Comparison with Similar Compounds
Azacyclonol is structurally similar to compounds like fexofenadine and terfenadine, which are antihistamines used to treat allergic conditions . unlike these compounds, this compound does not possess significant antihistamine properties and is primarily used for its ability to diminish hallucinations in psychotic individuals . Other similar compounds include pipradrol, which is a positional isomer of this compound but has psychostimulant effects .
Properties
IUPAC Name |
diphenyl(piperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMISODWVFHHWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1798-50-1 (hydrochloride) | |
Record name | Azacyclonol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045280 | |
Record name | Azacyclonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14741441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
115-46-8 | |
Record name | Azacyclonol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azacyclonol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azacyclonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azacyclonol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZACYCLONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MMR990PEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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